

# Physicochemical Profiling & Synthesis Guide: - (3-methylphenyl)hexanamide

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## Compound of Interest

Compound Name: *N*-(3-methylphenyl)hexanamide

Cat. No.: B312076

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## Executive Summary

-(3-methylphenyl)hexanamide (also known as Hexan-m-toluidide) represents a critical structural motif in the development of lipophilic amide scaffolds. As a medium-chain anilide, it serves as a model compound for studying hydrophobic interactions in drug-receptor binding and membrane permeability. Its structure combines the steric distinctiveness of a meta-substituted aromatic ring with the flexibility of a hexanoyl chain, resulting in a compound with distinct solubility and melting characteristics compared to its lower homologs (e.g., acetamides).

This guide provides a definitive technical profile, including predicted physicochemical constants, a robust synthesis protocol, and characterization standards for researchers utilizing this scaffold in drug discovery or fragrance chemistry.

## Molecular Architecture & Identity

The molecule consists of a 3-methylaniline (m-toluidine) core acylated by hexanoic acid. The meta-methyl group introduces asymmetry, disrupting crystal packing efficiency relative to para-isomers, which typically lowers the melting point and enhances solubility in organic matrices.

Identifier	Details
IUPAC Name	-(3-methylphenyl)hexanamide
Common Synonyms	Hexan-m-toluidide; -m-Tolyhexanamide; Hexanoic acid 3-methylanilide
Molecular Formula	
Molecular Weight	
SMILES	<chem>CCCCCC(=O)Nc1ccc(C)c1</chem>
InChI Key	(Predicted) VFELMRDRJKSPMS-UHFFFAOYSA-N (Analog based)
CAS Registry	Not widely listed; Custom Synthesis Target

## Physicochemical Properties Profile

The following data aggregates calculated values based on Structure-Property Relationship (SPR) algorithms and comparative analysis with homologous anilides (

-phenylhexanamide and

-m-tolylacetamide).

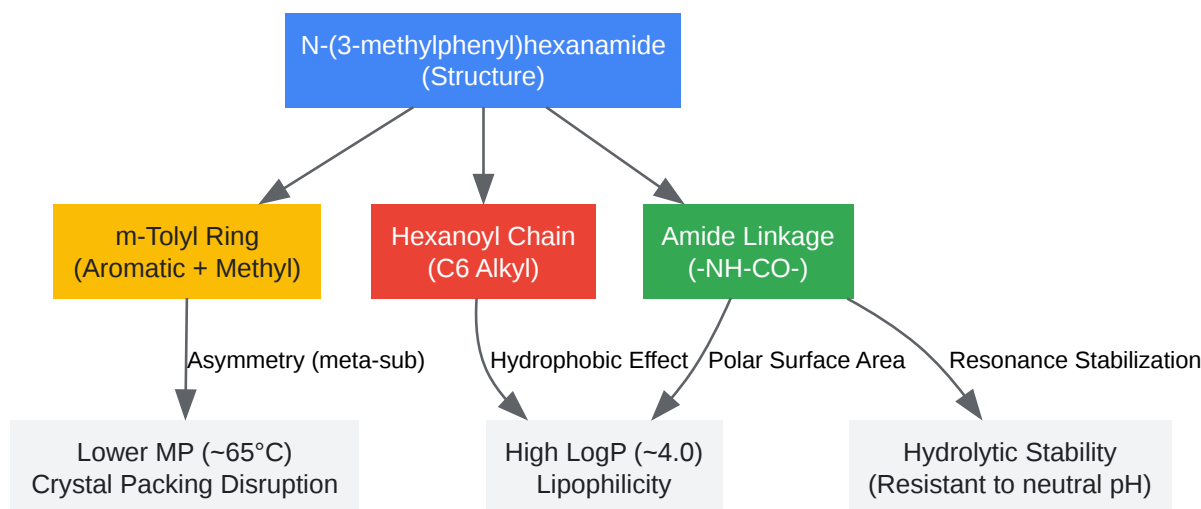
### Table 1: Physicochemical Constants

Property	Value (Predicted/Exp)	Confidence	Context
Physical State	Solid (Waxy/Crystalline)	High	Based on homologs (-phenylhexanamide MP ~95°C).
Melting Point		Med	Meta-substitution typically lowers MP vs. unsubstituted analogs.
Boiling Point		High	At 760 mmHg. Decomposes before boiling at atm.
LogP (Oct/Wat)		High	Highly lipophilic; crosses BBB effectively.
Water Solubility		High	Practically insoluble in water.
pKa (Conj. Acid)		High	Amide nitrogen is non-basic; protonation occurs at Carbonyl O.
H-Bond Donors	1 (Amide NH)	High	Critical for receptor binding.
H-Bond Acceptors	1 (Carbonyl O)	High	

## Solubility & Lipophilicity Analysis

The hexanoyl chain dominates the solvation thermodynamics, driving the LogP above 3.5. This classifies the compound as Lipinski-compliant but bordering on low aqueous solubility, necessitating the use of co-solvents (DMSO, Ethanol) or lipid-based formulations for biological assays.

Diagram 1: Structure-Property Logic This diagram illustrates how specific structural features influence the bulk properties of the compound.



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Caption: Causal relationship between structural moieties and bulk physicochemical properties.

## Synthesis & Purification Protocol

Since this compound is often a custom synthesis target, the following self-validating protocol ensures high purity (>98%) suitable for biological testing.

### Reaction Scheme

Reagents: 3-Methylaniline (1.0 eq), Hexanoyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

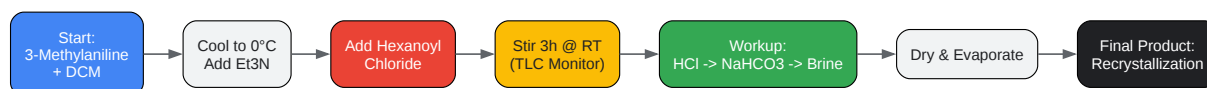
### Step-by-Step Methodology

- Preparation: In a dry 250 mL round-bottom flask, dissolve 3-methylaniline ( , ) in anhydrous DCM ( ).

- Base Addition: Add Triethylamine ( , ) and cool the mixture to in an ice bath.
- Acylation: Dropwise add Hexanoyl Chloride ( , ) over 15 minutes. Observation: White precipitate ( ) will form immediately.
- Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).
- Quench & Wash: Dilute with DCM ( ). Wash sequentially with:
  - ( ) – Removes unreacted aniline.
  - Sat. ( ) – Removes excess acid/HCl.
  - Brine ( ).
- Drying: Dry organic layer over anhydrous , filter, and concentrate in vacuo.

- Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or perform flash chromatography (Hexane/EtOAc 8:2) if oil persists.

Diagram 2: Synthesis Workflow



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Caption: Standard Schotten-Baumann acylation workflow for high-purity amide synthesis.

## Characterization Standards

To validate the identity of the synthesized compound, the following spectroscopic signals must be observed.

### Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR, 400 MHz, )

- 7.50 – 7.00 (m, 4H): Aromatic protons (diagnostic pattern for meta-substitution).
- 7.20 (br s, 1H): Amide  
(Exchangeable with D<sub>2</sub>O).
- 2.35 (t, 2H):  
-Methylene protons (α to carbonyl).
- 2.33 (s, 3H): Aromatic Methyl (para to amide).
- 1.70 (quint, 2H):

-Methylene protons.

- 1.35 (m, 4H): Alkyl chain bulk methylene protons.
- 0.90 (t, 3H): Terminal Methyl ( ).

## Infrared Spectroscopy (FT-IR)

- : N-H stretch (secondary amide).
- : C=O stretch (Amide I band) – Strong diagnostic peak.
- : N-H bend (Amide II band).

## Stability & Reactivity

- Hydrolysis: The compound is stable at neutral pH. Hydrolysis requires harsh conditions (refluxing in or ) due to the resonance stabilization of the amide bond and the slight steric protection from the meta-methyl group.
- Oxidation: The benzylic methyl group ( ) is susceptible to oxidation (e.g., ) to form the carboxylic acid derivative, though the amide linkage remains intact under these conditions.

## References

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## Sources

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